molecular formula C7H6BrF B1266182 5-Bromo-2-fluorotoluene CAS No. 51437-00-4

5-Bromo-2-fluorotoluene

Cat. No. B1266182
CAS RN: 51437-00-4
M. Wt: 189.02 g/mol
InChI Key: VXKYOKPNAXNAFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-fluorotoluene derivatives, such as 2-Bromo-6-fluorotoluene, involves a series of chemical reactions starting from amino-nitrotoluene, followed by Gattermann diazonium salt substitution, reduction, and Schiemann reaction (Li Jiang-he, 2010). Although this synthesis is for a different isomer, the methodology highlights the complexity and the potential routes that can be adapted for the synthesis of 5-Bromo-2-fluorotoluene, involving diazonium salt chemistry and halogenation techniques.

Molecular Structure Analysis

Vibrational spectroscopic studies using density functional theory (DFT) have been employed to analyze the molecular structures of halogenated toluenes, including derivatives similar to 5-Bromo-2-fluorotoluene (V. Krishnakumar et al., 2013). These studies provide insights into the influence of halogen atoms on the vibrational frequencies and molecular stability, which are crucial for understanding the reactivity and chemical behavior of 5-Bromo-2-fluorotoluene.

Chemical Reactions and Properties

Chemical reactions involving halogenated toluenes, such as bromo- and fluoro-substituted derivatives, demonstrate their versatility as intermediates in organic synthesis. For example, the chemoselective amination of halogen-containing pyridines shows the potential for bromo-fluoro toluene derivatives to undergo nucleophilic substitution reactions, which could be applicable to 5-Bromo-2-fluorotoluene (Bryan W. Stroup et al., 2007). These reactions are indicative of the chemical properties that make such compounds valuable in synthetic chemistry.

Physical Properties Analysis

The physical properties of halogenated toluenes can be inferred from studies on their absorption spectra in the ultraviolet region. For instance, the electronic absorption spectra of various bromo- and fluoro-substituted toluenes have been analyzed to determine their electronic transitions and photophysical behaviors (C. D. Dwivedi & S. Sharma, 1974). Such information is crucial for understanding the electronic properties and potential applications of 5-Bromo-2-fluorotoluene in material science and photophysics.

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-fluorotoluene, while not directly detailed in available research, can be extrapolated from studies on similar compounds. The reactivity of bromo- and fluoro-substituted compounds, such as in Suzuki coupling reactions, highlights the potential of 5-Bromo-2-fluorotoluene to participate in cross-coupling reactions, providing pathways to various organic syntheses (Andrew Sutherland & Timothy Gallagher, 2003).

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-2-fluorotoluene has been extensively studied for its chemical properties and applications in synthesis. A key focus has been on its role as an intermediate in various chemical reactions. For instance, Li Jiang-he (2010) elaborated on the synthesis of 2-Bromo-6-Fluorotoluene from 2-Amino-6-nitrotoluene using a series of reactions, with a yield of 51.8% (Li Jiang-he, 2010). Similarly, the work by Andrew Sutherland and Timothy Gallagher (2003) describes the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid and its subsequent use in Suzuki reactions, highlighting its versatility in organic synthesis (Sutherland & Gallagher, 2003).

Spectroscopic Analysis

In spectroscopy, studies like those by C. Dwivedi and S. Sharma (1974) have investigated the absorption spectra of various fluorotoluene compounds, including 5-Bromo-2-fluorotoluene, in the ultraviolet region. This research is crucial for understanding the electronic transitions and properties of these compounds (Dwivedi & Sharma, 1974).

Vibrational Spectroscopy and Density Functional Theory

The vibrational spectra of related compounds, such as 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene, have been studied using density functional theory (DFT) by V. Krishnakumar et al. (2013). These studies provide insights into the vibrational modes and molecular structure of halogen-substituted toluenes (Krishnakumar et al., 2013).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Research has also been conducted on the NMR spectral properties of halogen-containing benzenes, which includes compounds similar to 5-Bromo-2-fluorotoluene. These studies, such as those by D. M. Brouwer (2010), are critical for understanding the electronic environment and molecular structure of these compounds (Brouwer, 2010).

Safety And Hazards

5-Bromo-2-fluorotoluene is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Protective equipment such as gloves, eyeshields, and dust masks are recommended when handling this compound .

properties

IUPAC Name

4-bromo-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKYOKPNAXNAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199412
Record name 5-Bromo-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluorotoluene

CAS RN

51437-00-4
Record name 4-Bromo-1-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51437-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorotoluene
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Record name 5-Bromo-2-fluorotoluene
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Record name 5-bromo-2-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
JJ Li, MB Norton, EJ Reinhard… - Journal of medicinal …, 1996 - ACS Publications
A novel series of terphenyl methyl sulfones and sulfonamides have been shown to be highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. The sulfonamide analogs 17 …
Number of citations: 155 pubs.acs.org
GL Beutner, JR Coombs, RA Green… - … Process Research & …, 2019 - ACS Publications
… While not studied extensively, aryl bromides also proved to be viable coupling partners, with 5-bromo-2-fluorotoluene undergoing coupling with 5-fluoropicolinamide (43) to give 3o. …
Number of citations: 36 pubs.acs.org
GE Stokker, AW Alberts, PS Anderson… - Journal of Medicinal …, 1986 - ACS Publications
The syntheses of a series of 7-(3, 5-disubstituted [1, 1'-biphenyl]-2-yl)-3, 5-dihydroxy-6-heptenoic acids and their lactones are reported. Intrinsic 3-hydroxy-3-methylglutaryl-coenzyme A …
Number of citations: 84 pubs.acs.org
IK Khanna, RM Weier, Y Yu, XD Xu… - Journal of medicinal …, 1997 - ACS Publications
… To a cold solution (−70 C) of 5-bromo-2-fluorotoluene (6 mL, 47.2 mmol) in THF (100 mL) was added slowly n-BuLi (39 mL, 1.6 M solution in hexanes, 61.3 mmol). The reaction mixture …
Number of citations: 262 pubs.acs.org
MF Paugam, JT Bien, BD Smith… - Journal of the …, 1996 - ACS Publications
… The mixture was stirred at room temperature for 3 h and then treated with 5-bromo-2-fluorobenzyl bromide (0.53 mmol, prepared by NBS bromination of 5-bromo-2-fluorotoluene) in THF …
Number of citations: 107 pubs.acs.org
GH Baek, SJ Cho, YS Jung, CM Seong, CW Lee… - Bulletin of the Korean …, 1999 - Citeseer
As a part of our research directed toward the development of new capsaicinoids as analgesics, 1 we found that N-(3-phenylalkyl)-homovanillic amide 1 has excellent in vivo analgesic …
Number of citations: 16 citeseerx.ist.psu.edu
JT Bien - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
P Thansandote, E Chong, KO Feldmann… - The Journal of Organic …, 2010 - ACS Publications
… Similarly, using 1-bromo-3,4-difluorobenzene and 5-bromo-2-fluorotoluene resulted in 27% of 19h and 20% of 19i, respectively, using a 1:1 ratio of aryl bromide to acetonitrile (entries 8 …
Number of citations: 74 pubs.acs.org
M Sletzinger, TR Verhoeven, RP Volante… - Tetrahedron letters, 1985 - Elsevier
The coupling of acyl anion equivalent 12b with chiral synthon 14 , derived from isoascorbic acid, and a highly stereospecific reduction of the resulting β-hydroxy ketone 3 highlight an …
Number of citations: 82 www.sciencedirect.com
F Osorio, V Cenit - Aquichan, 2002 - Universidad de La Sabana
Number of citations: 0

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